molecular formula C28H29NO4 B12962574 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid

Cat. No.: B12962574
M. Wt: 443.5 g/mol
InChI Key: OEGNAMSAIYVZAI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is derived from its parent structure, propanoic acid, with substitutions at the second and third carbon atoms. The full name is (2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-propan-2-ylphenyl)methyl]propanoic acid . Breaking this down:

  • Propanoic acid backbone : The carboxylic acid group (-COOH) occupies position 1 of the three-carbon chain.
  • Stereocenter : The second carbon (C2) is chiral, bearing a 4-isopropylbenzyl group (-CH₂-C₆H₄-iPr) and a hydrogen atom. The (S) configuration arises from the Cahn-Ingold-Prelog priority order of substituents (4-isopropylbenzyl > amino group > carboxylic acid > hydrogen).
  • Amino protection : The third carbon (C3) hosts a fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis.

The stereochemical integrity of the chiral center is critical for biological activity and self-assembly properties. Comparative analysis with D-4-isopropylphenylalanine confirms that the (S) configuration corresponds to the L-enantiomer, which dominates in natural amino acid derivatives.

Comparative Analysis of X-ray Crystallography Data and Computational Modeling

X-ray Crystallography

While direct X-ray data for this specific compound is unavailable, related Fmoc-protected phenylalanine analogs provide structural insights. For example, Fmoc-4-methyl-L-phenylalanine crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.6748 Å, b = 15.6612 Å, and c = 22.411 Å. The Fmoc group adopts a planar conformation, stabilized by π-π stacking between fluorenyl rings of adjacent molecules.

Table 1: Comparative Crystallographic Parameters
Parameter Fmoc-4-methyl-L-phenylalanine Fmoc-L-phenylalanine
Space group P2₁2₁2₁ P1 21 1
Unit cell volume (ų) 1989.2 940.5
Resolution (Å) 0.78 0.98

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict bond lengths and angles consistent with crystallographic data. Key findings include:

  • The C=O bond in the Fmoc group measures 1.21 Å (calculated) vs. 1.23 Å (experimental).
  • Dihedral angles between the fluorenyl and benzyl groups differ by <5° between computational and experimental values, suggesting minimal steric hindrance.

Discrepancies arise in solvation effects: implicit solvent models underestimate the torsional flexibility of the isopropylbenzyl group compared to molecular dynamics simulations in explicit water.

Conformational Dynamics in Solution-State NMR Studies

¹H NMR spectroscopy reveals distinct conformational populations in dimethyl sulfoxide (DMSO-d₆). Key assignments include:

  • Fmoc aromatic protons : Multiplets at δ 7.75–7.35 ppm, consistent with fluorenyl ring currents.
  • Isopropyl group : A septet at δ 2.95 ppm (methine) and doublet at δ 1.25 ppm (methyl).
  • Propanoic acid backbone : The α-proton (C2-H) resonates as a doublet at δ 4.45 ppm, coupling with the adjacent NH group (J = 8.2 Hz).
Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm)
Proton Environment Chemical Shift Multiplicity
Fmoc aromatic (H-1–H-8) 7.75–7.35 Multiplet
C2-H (α-proton) 4.45 Doublet
NH (Fmoc-protected) 6.90 Broad
Isopropyl methine 2.95 Septet

Variable-temperature NMR (298–318 K) shows line broadening for the NH proton, indicating slow exchange between rotamers. Nuclear Overhauser effect (NOE) correlations between the Fmoc fluorenyl protons and the isopropylbenzyl group suggest a folded conformation in solution, stabilized by hydrophobic interactions.

Molecular dynamics simulations corroborate this, revealing two dominant conformers:

  • Extended : Fmoc and isopropylbenzyl groups on opposite sides (70% population).
  • Folded : Fmoc stacked over the aromatic ring (30% population).

These dynamics influence the compound’s solubility and self-assembly behavior, critical for its application in hydrogel formation.

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C28H29NO4/c1-18(2)20-13-11-19(12-14-20)15-21(27(30)31)16-29-28(32)33-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,18,21,26H,15-17H2,1-2H3,(H,29,32)(H,30,31)/t21-/m0/s1

InChI Key

OEGNAMSAIYVZAI-NRFANRHFSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group.

    Coupling Reaction: The protected amino acid is then coupled with the desired benzyl group under specific conditions, often using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Protecting Group Chemistry: Employed to protect amino groups during multi-step organic synthesis.

Biology

    Enzyme Studies: Utilized in the study of enzyme-substrate interactions.

    Protein Engineering: Aids in the design and synthesis of novel proteins with specific functions.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its structural properties.

    Biomarker Discovery: Used in the identification of biomarkers for various diseases.

Industry

    Pharmaceutical Manufacturing: Plays a role in the production of active pharmaceutical ingredients (APIs).

    Biotechnology: Applied in the development of biotechnological products and processes.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous Fmoc-protected amino acids differ in their side-chain substituents, which influence physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Purity (%) Storage Conditions Applications
Target Compound C₂₉H₂₉NO₄* ~455.55 4-isopropylbenzyl N/A -20°C (standard) Peptide synthesis, drug design
(S)-2-...-3-(o-tolyl)... (211637-75-1) C₂₅H₂₃NO₄ 401.45 o-tolyl 99.76 -20°C, 4°C, -80°C Research chemicals
(S)-2-...-3-(6-chloro-1H-indol-3-yl)... (908847-42-7) C₂₆H₂₁ClN₂O₄ 469.92 6-chloro-1H-indol-3-yl N/A Not specified Bioconjugation, medicinal chemistry
(S)-2-...-3-(thiophen-3-yl)... (186320-06-9) C₂₂H₁₉NO₄S 393.46 thiophen-3-yl N/A Ambient Organic synthesis, materials science

*Estimated based on structural analysis.

Key Findings:

Synthetic Utility :

  • All compounds share a common Fmoc-protected backbone, enabling compatibility with SPPS. However, bulky substituents (e.g., 4-isopropylbenzyl ) may require optimized coupling conditions to prevent steric hindrance .

Analogous compounds (e.g., ) note incomplete toxicity profiles, necessitating cautious handling .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a fluorenyl moiety, which is known for its diverse pharmacological properties. The synthesis typically involves several steps:

  • Protection of Functional Groups : The amine group is often protected to prevent unwanted reactions.
  • Formation of Key Moieties : The fluorenyl and isopropylbenzyl components are synthesized and coupled to form the complete structure.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial efficacy is attributed to the interaction of the fluorenone nucleus with bacterial cell membranes, leading to increased permeability and cell lysis. Structural modifications enhance this activity by optimizing interactions with bacterial targets.

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of type I topoisomerases, which play critical roles in DNA replication and transcription.
  • Cytotoxic Effects : In vitro studies indicate that (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid can induce apoptosis in cancer cells at certain concentrations, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Testing : A quantitative assay demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays : In cancer research, compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid were tested against various cancer cell lines, showing dose-dependent inhibition of cell viability .
  • Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target proteins involved in bacterial growth and cancer cell proliferation, suggesting a rational basis for its observed biological activities .

Data Table: Biological Activities Overview

Biological ActivityTarget Organisms/CellsMechanismReference
AntimicrobialStaphylococcus aureus, E. coliCell membrane disruption
AnticancerVarious cancer cell linesTopoisomerase inhibition
CytotoxicityCancer cellsInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.